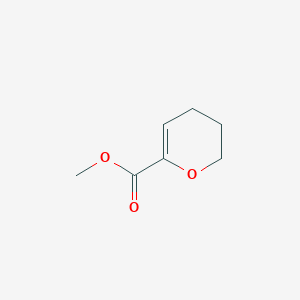

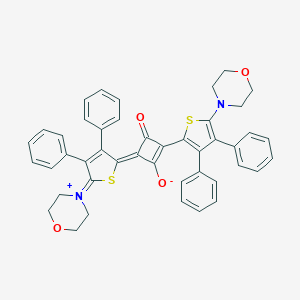

![molecular formula C13H9ClN2 B152740 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine CAS No. 237435-19-7](/img/structure/B152740.png)

7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

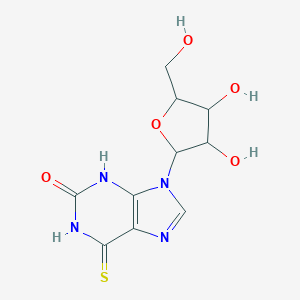

“7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine” is a chemical compound with the molecular formula C13H9ClN2. It has a molecular weight of 228.68 . This compound is a solid at room temperature .

Synthesis Analysis

The synthesis of substituted pyridines, such as “7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine”, has been achieved via the remodeling of (Aza)indole/Benzofuran skeletons . This study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .

Molecular Structure Analysis

The molecular structure of “7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine” can be represented by the InChI code: 1S/C13H9ClN2/c14-10-6-7-15-12-8-11 (16-13 (10)12)9-4-2-1-3-5-9/h1-8,16H . The InChI key for this compound is JESBRNMJLZZVBD-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine” is a solid at room temperature . It has a molecular weight of 228.68 . The InChI code and InChI key for this compound are 1S/C13H9ClN2/c14-10-6-7-15-12-8-11 (16-13 (10)12)9-4-2-1-3-5-9/h1-8,16H and JESBRNMJLZZVBD-UHFFFAOYSA-N, respectively .

科学的研究の応用

Medicinal Chemistry

Application

Pyrrolopyridine derivatives are of increasing interest in drug design and medicinal chemistry . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .

Methods of Application

The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness . Another advantage of this group of compounds is their positive contribution to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .

Results or Outcomes

The effectiveness of these compounds is largely due to their structural similarity with DNA bases such as adenine and guanine . They also contribute positively to the solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .

Anticancer Therapy

Application

Drugs containing a pyrrolopyridine scaffold such as Vemurafenib or Pexidartinib are used in anticancer therapy .

Methods of Application

Pyrrolo [3,2- c ]pyridine derivatives show inhibitory effect against FMS kinase and are promising candidates for anticancer and antiarthritic drug development .

Results or Outcomes

The effectiveness of these drugs in anticancer therapy is largely due to their inhibitory effect against FMS kinase .

Antimicrobial, Anti-inflammatory, Antiviral, and Antifungal Activities

Application

Pyrrolopyrazine derivatives, which are structurally similar to pyrrolopyridine, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antifungal activities .

Methods of Application

These compounds are often used in pharmaceutical applications due to their structural similarity to DNA bases such as adenine and guanine . This similarity allows them to interact with biological systems in a way that can inhibit the growth of harmful microorganisms or reduce inflammation .

Results or Outcomes

According to the findings, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .

Treatment of Disorders Involving Elevated Plasma Blood Glucose

Application

Pyrrolo[3,4-c]pyridine derivatives have shown efficacy in reducing blood glucose levels . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Methods of Application

The specific methods of application for these compounds in the treatment of these disorders would depend on the specific compound and its pharmacokinetic properties .

Results or Outcomes

The compounds have shown efficacy in reducing blood glucose levels, which could be beneficial in the treatment of a variety of disorders related to elevated blood glucose .

Kinase Inhibition

Application

Pyrrolopyrazine derivatives, which are structurally similar to pyrrolopyridine, have shown kinase inhibitory activity . This makes them potential candidates for the development of new drugs for cancer treatment .

Methods of Application

The specific methods of application for these compounds in kinase inhibition would depend on the specific compound and its pharmacokinetic properties .

Results or Outcomes

According to the findings, 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .

Antiepileptic and Anticonvulsant Properties

Application

Pyrrole and pyrrolidine analogs, which are structurally similar to pyrrolopyridine, possess antiepileptic and anticonvulsant properties .

Methods of Application

These compounds are often used in pharmaceutical applications due to their antiepileptic and anticonvulsant properties .

Results or Outcomes

Phensuximide, a succinimide analog, has been shown to possess antiepileptic and anticonvulsant properties .

特性

IUPAC Name |

7-chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2/c14-10-6-7-15-12-8-11(16-13(10)12)9-4-2-1-3-5-9/h1-8,16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESBRNMJLZZVBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=NC=CC(=C3N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50430797 |

Source

|

| Record name | 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine | |

CAS RN |

237435-19-7 |

Source

|

| Record name | 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid](/img/structure/B152680.png)

![7-Bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B152695.png)

![7-Bromoimidazo[1,2-a]pyridine](/img/structure/B152697.png)